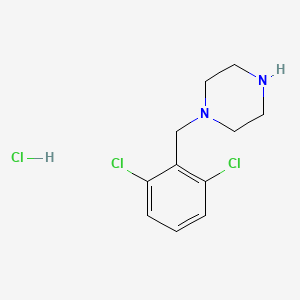

1-(2,6-dichlorobenzyl)piperazine hydrochloride

Description

1-(2,6-Dichlorobenzyl)piperazine hydrochloride (CAS 102292-50-2) is a piperazine derivative characterized by a six-membered heterocyclic ring with two nitrogen atoms and a 2,6-dichlorobenzyl substituent. The chlorine atoms at the 2- and 6-positions of the benzyl group enhance its hydrophobicity and electronic properties, influencing its biological activity and solubility in organic solvents . This compound is commercially available with purities ranging from 95% to 98%, with pricing varying significantly based on supplier and quantity (e.g., 25.00 €–747.00 €/g) .

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;/h1-3,14H,4-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIPEWSMMGNTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichlorobenzyl)piperazine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Nucleophilic Substitution Pathway

The synthesis proceeds via a two-step mechanism:

-

Deprotonation : The base (e.g., NaOH) deprotonates piperazine, generating a nitrogen nucleophile.

-

Electrophilic Attack : The nucleophilic nitrogen attacks the carbocation intermediate of 2,6-dichlorobenzyl chloride, displacing the chloride ion .

| Mechanistic Step | Key Action | Role of Base |

|---|---|---|

| Deprotonation | Piperazine → Nucleophilic nitrogen | Base (e.g., NaOH) facilitates deprotonation |

| Nucleophilic Attack | Nucleophilic nitrogen attacks benzyl chloride | None (base already neutralized chloride) |

Research Findings and Implications

-

Efficiency : Microwave methods significantly reduce reaction times while maintaining product integrity .

-

Scalability : Industrial processes for similar compounds demonstrate high purity (>99.5%) and cost-effectiveness, suggesting adaptability to the 2,6-dichloro variant .

-

Biological Activity : Piperazine derivatives exhibit diverse therapeutic potential, including antibacterial and enzyme-inhibiting properties .

This compound’s synthesis highlights the versatility of piperazine chemistry, with applications spanning medicinal chemistry and materials science. Future studies could explore its reactivity in advanced coupling reactions or as a scaffold for drug discovery.

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Dichlorobenzyl)piperazine hydrochloride has been investigated for its antimicrobial , antifungal , and anticancer properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

- Antifungal Properties : Preliminary research suggests potential antifungal applications, although detailed studies are still required to confirm these effects.

- Anticancer Potential : There is emerging evidence supporting its use in cancer treatment. The compound's ability to disrupt cellular membranes in cancer cells has been noted, leading to increased cell death through mechanisms such as oxidative stress induction .

Pharmacological Insights

The pharmacological profile of this compound reveals several therapeutic potentials:

- Mechanism of Action : The compound appears to disrupt bacterial membranes, leading to cell lysis and death. This mechanism is crucial for its application as an antibacterial agent .

- Safety Profile : In vitro studies have indicated a relatively safe profile for human cells, with hemolytic activity remaining below the international safety standards even at high concentrations .

Industrial Applications

In addition to its medicinal uses, the compound is also relevant in industrial settings:

- Synthesis Techniques : The synthesis typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of a base like sodium hydroxide or potassium carbonate. This reaction can be scaled up using continuous flow systems for industrial production.

- Purification Methods : After synthesis, purification is commonly achieved through recrystallization or distillation to ensure high purity levels necessary for pharmaceutical applications.

Case Studies

Several studies have documented the effectiveness of this compound:

- A study demonstrated its antibacterial efficacy against resistant strains of Staphylococcus aureus, showing MIC values significantly lower than those of conventional antibiotics .

- Another investigation into its anticancer properties revealed that it induces apoptosis in specific cancer cell lines through membrane disruption and oxidative stress pathways .

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-4-methylpiperazine (Compound 17)

- Structure : Differs by a single chlorine substituent at the 2-position and a methyl group on the piperazine ring.

- Pharmacological Activity: Exhibits α1-adrenoceptor affinity (Ki = 2.1 nM) but lower selectivity compared to 2,6-dichloro analogs .

- Synthesis : Prepared via alkylation of piperazine with 2-chlorobenzyl halides .

1-(2,6-Dichlorobenzyl)-4-methylpiperazine (Compound 18)

- Structure : Shares the 2,6-dichlorobenzyl group but includes a methyl group on piperazine.

- Pharmacological Activity: Higher α1-adrenoceptor selectivity (Ki = 2.4 nM) due to steric and electronic effects of the dichloro substitution .

Key Structural Insight: The 2,6-dichloro configuration enhances receptor-binding specificity compared to mono-chlorinated analogs by optimizing steric bulk and electron-withdrawing effects.

Phenoxyalkylpiperazine Derivatives (HBK Series)

HBK-15 (1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)

- Structure: Incorporates a phenoxyethoxyethyl linker and a 2-methoxyphenyl group.

- Pharmacological Activity: Demonstrates dual 5-HT1A/5-HT7 antagonism with α1-adrenolytic properties, showing antidepressant-like effects in vivo .

- Comparison: The 2-chloro-6-methylphenoxy group in HBK-15 reduces hydrophobicity compared to 2,6-dichlorobenzyl, altering blood-brain barrier penetration and receptor engagement .

Dichlorophenylpiperazine Derivatives

1-(2,4-Dichlorophenyl)piperazine Dihydrochloride

- Structure : Chlorine substituents at 2- and 4-positions.

- Pharmacological Activity: Lower α1-adrenoceptor affinity (Ki > 10 nM) due to reduced steric hindrance and altered electronic distribution .

1-(3-Chlorophenyl)piperazine Hydrochloride (m-CPP)

- Structure : Chlorine at the 3-position.

- Pharmacological Activity : Primarily a 5-HT2C receptor agonist, contrasting with the α1/5-HT receptor antagonism of 2,6-dichloro analogs .

Key Functional Insight : The ortho chlorine positions in 1-(2,6-dichlorobenzyl)piperazine hydrochloride optimize receptor selectivity and antagonistic potency compared to meta- or para-substituted analogs.

Solubility and Stability

- This compound: Highly soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water due to its hydrophobic benzyl group .

- 1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride : Increased water solubility due to methoxy groups, enabling use in aqueous formulations .

Pharmacological Data Table

Biological Activity

1-(2,6-Dichlorobenzyl)piperazine hydrochloride is a synthetic compound characterized by its piperazine core and dichlorobenzyl substitution. With the molecular formula C11H14Cl2N2 and a molecular weight of 245.15 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis methods, antimicrobial properties, and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of piperazine with 2,6-dichlorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. This process can be scaled up for industrial applications using continuous flow systems to ensure high yields and purity through recrystallization or distillation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness against both bacterial and fungal strains. The compound's mechanism appears to involve disruption of cell membranes, leading to leakage of intracellular components:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 2 μg/mL against Pseudomonas aeruginosa, indicating strong antibacterial properties .

- Cell Morphology : Observations show that treated bacterial cells undergo deformation and rupture over time, confirming the compound's ability to compromise cell integrity .

Anticancer Activity

Emerging studies suggest that this compound may also have anticancer properties. While specific mechanisms remain to be fully elucidated, initial findings indicate potential cytotoxic effects on cancer cell lines. Further research is needed to determine its efficacy and safety in clinical settings.

Other Biological Activities

This compound has also been evaluated for anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro, suggesting that this compound may share these properties .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine | Contains a single chlorine substitution | Different reactivity due to chlorine position |

| 1-(2-Methoxyphenyl)piperazine | Contains a methoxy group instead of chlorine | Alters electronic properties compared to dichloro |

| 1-(2,6-Dichlorophenyl)piperazine | Similar structure but different substitution | Varies in biological activity |

This table illustrates how structural differences can influence biological activities, emphasizing the distinct profile of this compound.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antibacterial Efficacy : A study conducted on its effectiveness against multi-drug resistant strains showed promising results, with significant reductions in bacterial viability compared to control groups .

- In Vitro Cancer Studies : Preliminary studies involving cancer cell lines indicated that the compound could induce apoptosis at certain concentrations, warranting further exploration into its mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.